molecular formula C15H15N5OS B2517327 2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921166-04-3

2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2517327
CAS No.: 921166-04-3
M. Wt: 313.38
InChI Key: HWVBIKWBUCQXAA-UHFFFAOYSA-N
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Description

This compound features a thiophene ring linked via an acetamide bridge to a 1-(p-tolyl)-1H-tetrazole moiety. The tetrazole group is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the thiophene and p-tolyl groups contribute to lipophilicity and steric interactions. Such structural attributes make it a candidate for drug discovery, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-11-4-6-12(7-5-11)20-14(17-18-19-20)10-16-15(21)9-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVBIKWBUCQXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique chemical structure and potential biological activity.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Tetrazole vs. Triazole Derivatives: 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide (): Replaces tetrazole with triazole, introducing a sulfur atom and allyl group. The triazole-thiophene core may alter electronic properties and binding kinetics compared to the tetrazole-thiophene system .

Substituent Variations

  • Aryl Group Modifications: 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (): Substitutes p-tolyl with 3-chloro-4-methylphenyl and adds a thiadiazole group. The chloro and methyl groups increase lipophilicity, while the thiadiazole may enhance hydrogen-bonding capacity .

Functional Group Replacements

  • Chlorinated Analogs :
    • 2-Chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide (): Replaces thiophene with chlorinated phenyl rings, increasing molecular weight and polarity. This could reduce membrane permeability compared to the thiophene-containing target compound .

Physicochemical Properties

Compound Melting Point (°C) Key Substituents LogP (Predicted)
Target Compound Not Reported p-Tolyl, thiophene, tetrazole ~2.5 (estimated)
2o () 82–217 Thiophene-ethyl, tetrazole ~2.0
9c () Not Reported Bromophenyl, benzodiazole ~3.1
2-Chloro-N-[...]acetamide () Not Reported Dichlorophenyl, tetrazole ~1.8
  • Solubility : The p-tolyl group in the target compound likely improves lipid solubility compared to polar analogs like . Thiadiazole-containing derivatives () may exhibit intermediate solubility due to hydrogen-bonding motifs .

Biological Activity

2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, including its pharmacological implications.

The compound has the following chemical properties:

PropertyValue
CAS Number 1049423-58-6
Molecular Formula C₁₉H₂₂N₆OS
Molecular Weight 382.5 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Synthesis

The synthesis of this compound typically involves the formation of the tetrazole ring through a reaction between p-tolylmethylamine and sodium azide. This is followed by acylation with acetic anhydride or acetyl chloride in the presence of a base. The synthetic route can be summarized as follows:

  • Formation of Tetrazole:
    • React p-tolylmethylamine with sodium azide and triethyl orthoformate under reflux conditions.
  • Acylation Reaction:
    • Acylate the resulting tetrazole derivative with acetyl chloride.

Antimicrobial Activity

Research has shown that compounds containing tetrazole moieties exhibit significant antimicrobial properties. In one study, derivatives similar to this compound demonstrated potent activity against various bacterial strains, suggesting that this compound may also possess similar effects .

Antioxidant Activity

The antioxidant potential of related compounds was assessed using the DPPH assay, revealing that they exhibited significant free radical scavenging abilities. This suggests that this compound could contribute to oxidative stress reduction in biological systems .

Antihypertensive Effects

Compounds with similar structural features have been evaluated for their antihypertensive effects. In vitro assays indicated that these derivatives could inhibit angiotensin-II receptors, which are crucial in regulating blood pressure. The biological evaluation showed promising results, indicating that this compound may help in managing hypertension .

Study 1: Antimicrobial Evaluation

A study conducted on a series of tetrazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts .

Study 2: Antioxidant Properties

In another investigation, the antioxidant capacity of various tetrazole derivatives was measured using different assays (e.g., DPPH and ABTS). The findings revealed that these compounds could effectively scavenge free radicals, with some exhibiting IC₅₀ values comparable to established antioxidants .

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